molecular formula C9H11N3O2 B8223813 1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid

1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8223813
M. Wt: 193.20 g/mol
InChI Key: JGHDFDOPJZLXQL-UHFFFAOYSA-N
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Description

1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-2-methylpropanoic acid and hydrazine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

1-(2-Cyano-2-methylpropyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-cyano-2-methylpropanoic acid, ethyl 2-cyano-2-methylpropionate, and other pyrazole derivatives share structural similarities.

    Uniqueness: The presence of both the cyano and carboxylic acid groups in the same molecule provides unique reactivity and potential applications. This dual functionality is not commonly found in other similar compounds.

Properties

IUPAC Name

2-(2-cyano-2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-9(2,5-10)6-12-7(8(13)14)3-4-11-12/h3-4H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHDFDOPJZLXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=CC=N1)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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